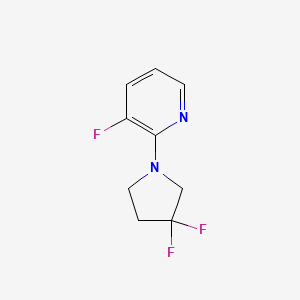

2-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropyridine

Description

2-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropyridine is a fluorinated pyridine derivative featuring a 3-fluoropyridine core substituted at the 2-position with a 3,3-difluoropyrrolidine moiety. This compound combines the electronic effects of fluorine atoms on both the pyridine ring and the pyrrolidine group, which influence its physicochemical properties, metabolic stability, and biological interactions.

Properties

IUPAC Name |

2-(3,3-difluoropyrrolidin-1-yl)-3-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2/c10-7-2-1-4-13-8(7)14-5-3-9(11,12)6-14/h1-2,4H,3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOADJDSPZKLINM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)C2=C(C=CC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-fluoropyridine with 3,3-difluoropyrrolidine under specific conditions to achieve the desired substitution . The reaction conditions often include the use of catalysts and solvents to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropyridine can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be replaced by other substituents under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions include various substituted pyridines and pyrrolidines, which can have different functional groups attached to the core structure.

Scientific Research Applications

Medicinal Chemistry

2-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropyridine has been investigated for its potential as a drug candidate. Its unique structure allows it to interact with biological targets effectively.

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, studies have shown that fluorinated pyridine derivatives can inhibit bacterial growth effectively.

- Anticancer Properties : The compound has been explored for its ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.

Chemical Synthesis

This compound serves as a versatile building block in the synthesis of more complex molecules. Its difluoropyrrolidine moiety enhances the reactivity of the pyridine ring, making it suitable for various chemical transformations.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | The difluoropyrrolidine can replace leaving groups on pyridine rings, facilitating the synthesis of new derivatives. |

| Coupling Reactions | It can participate in coupling reactions to form more complex structures essential in drug development. |

Material Science

In material science, 2-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropyridine is being explored for its potential use in developing advanced materials due to its unique electronic properties and stability under various conditions.

Case Study 1: Antimicrobial Activity

A study published in the ACS Journal investigated the antimicrobial efficacy of fluorinated pyridine derivatives, including 2-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropyridine. The results indicated that these compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria, demonstrating their potential as new antibiotics.

Case Study 2: Anticancer Research

In a patent application focused on anticancer compounds, researchers reported that derivatives of 2-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropyridine showed promising results in inhibiting tumor growth in xenograft models. The mechanism was attributed to the compound's ability to induce cell cycle arrest and apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 2-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropyridine involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Triazolopyrimidine Derivatives ()

- Compound 21 : A triazolopyrimidine with a 3,3-difluoropyrrolidin-1-yl group at R1 and 2-chlorophenyl at R2 exhibited reduced potency (T. cruzi EC50 = 80 nM), showing a ~4-fold decrease compared to GNF6702. This highlights that the difluoropyrrolidine group may negatively impact activity in certain scaffolds .

- Fluorine Position : Replacement of 3,3-difluoropyrrolidine with 3-fluoropyrrolidine (Compound 18) led to a ~30-fold potency drop, emphasizing the critical role of fluorine substitution patterns .

3-Fluoropyridine Derivatives in NNRTIs ()

- 2,6-Di(arylamino)-3-fluoropyridines: Designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs), these compounds leverage the 3-fluoro group for hydrogen-bond interactions with viral targets. The fluorine atom mimics pyrimidine nitrogen interactions, suggesting that 3-fluoropyridine derivatives like the target compound may exhibit enhanced binding in antiviral contexts .

Kinase Inhibitors ()

- GNE-3511 : Contains a 6-(3,3-difluoropyrrolidin-1-yl)pyridine moiety, demonstrating that difluoropyrrolidine groups are compatible with high-affinity kinase targeting. This contrasts with , indicating scaffold-dependent effects .

Halogen vs. Fluorine Substitution

- 2-Chloro-6-(3,3-difluoropyrrolidin-1-yl)pyridine () : Synthesized via SNAR reaction with 84% yield, this compound replaces the 3-fluoro group with chlorine. Chlorine’s larger size and lower electronegativity may alter steric and electronic properties compared to fluorine .

3,5-Dichloro Analog ()

- 3,5-Dichloro-2-(3,3-difluoropyrrolidin-1-yl)pyridine: The dichloro substitution introduces steric bulk and lipophilicity, which may enhance membrane permeability but reduce solubility compared to the mono-fluoro target compound .

Metabolic and Physicochemical Considerations

- Fluorine’s Role : Fluorine atoms in both the pyridine and pyrrolidine rings likely enhance metabolic stability by resisting oxidative degradation, a trait observed in CP-93,393 metabolites (). However, the 3-fluoropyridine group may also participate in unique interactions, such as orthogonal C=O⋅F–C bonds, as hypothesized in NNRTIs .

Biological Activity

2-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropyridine is a fluorinated heterocyclic compound with significant potential in medicinal chemistry and biological research. Its unique structure, featuring both pyridine and pyrrolidine rings, allows for diverse interactions with biological targets, making it a subject of interest for various therapeutic applications.

- Molecular Formula : C9H9F3N2

- Molecular Weight : 202.18 g/mol

- IUPAC Name : 2-(3,3-difluoropyrrolidin-1-yl)-3-fluoropyridine

- CAS Number : 1707365-53-4

The biological activity of 2-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropyridine is primarily attributed to its interaction with specific enzymes and receptors. The presence of fluorine atoms enhances the compound's binding affinity and stability, allowing it to effectively modulate various biological pathways. This compound is often used as a probe in biological assays to study enzyme interactions and receptor binding.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can be beneficial in treating diseases such as cancer and metabolic disorders.

- Receptor Modulation : The compound acts as a ligand for various receptors, influencing cellular signaling pathways that are crucial for maintaining physiological functions.

Case Studies

-

Enzyme Interaction Study :

A study published in Analytical Science Journals demonstrated that 2-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropyridine effectively inhibits the enzyme P2X7R, which is implicated in neuroinflammation. This inhibition was assessed using positron emission tomography (PET) imaging techniques, highlighting the compound's potential in neurodegenerative disease research . -

Pharmacological Assessment :

Another investigation focused on the pharmacological properties of this compound, revealing its efficacy in modulating neurotransmitter systems. The results indicated that it could serve as a candidate for developing treatments targeting central nervous system disorders .

Data Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.